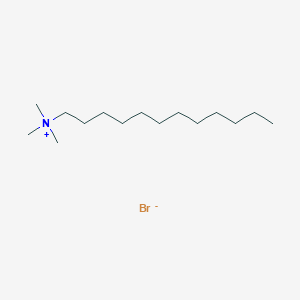

Dodecyltrimethylammonium bromide

描述

十二烷基三甲基溴化铵是一种季铵化合物,化学式为C₁₅H₃₄BrN 。 它是一种阳离子表面活性剂,由于其与生物分子相互作用和破坏细胞膜的能力,广泛应用于各种科学和工业领域 .

准备方法

合成路线和反应条件: 十二烷基三甲基溴化铵通常通过十二胺与溴甲烷的季铵化反应合成。该反应在丙酮或乙醇等有机溶剂中回流条件下进行。 产物然后通过从丙酮中重结晶并用乙醚洗涤来纯化 .

工业生产方法: 在工业生产中,十二烷基三甲基溴化铵的生产涉及在连续反应器中进行大规模的季铵化反应。 该过程针对高产率和高纯度进行了优化,通常涉及多个纯化步骤,例如蒸馏和结晶 .

化学反应分析

Interaction with Nucleic Acids

DTAB exhibits strong electrostatic interactions with DNA due to its positively charged head group binding to negatively charged phosphate backbones. Single-molecule force spectroscopy reveals:

| Parameter | Observation | Source |

|---|---|---|

| DNA compaction | Occurs at ≥5 mM DTAB concentrations | |

| Binding affinity | Enhanced in high ionic strength | |

| Hydrophobic interaction | Stabilizes DNA-DTAB complexes |

These interactions enable applications in DNA extraction by disrupting hydrogen bonds between DNA and proteins, facilitating purification .

Micellization and Solubilization

DTAB forms micelles above its critical micelle concentration (CMC), which varies with temperature and ionic strength:

| Condition | CMC (mM) | Micelle Size (nm) | Source |

|---|---|---|---|

| Pure water (25°C) | 15.6 | 2.8–3.2 | |

| 0.1 M NaCl (25°C) | 4.2 | 3.5–4.0 |

Micelles solubilize hydrophobic compounds like curcumin, altering fluorescence spectra and increasing anisotropy values at >10 mM DTAB . This property is exploited in drug delivery systems.

Reactions with Organic Dyes and Pollutants

DTAB’s surfactant properties enhance adsorption and precipitation of organic molecules:

-

Malachite Green Dye Removal :

-

Reactive Brilliant Blue KN-R Precipitation :

科学研究应用

Biological Applications

1.1 Protein Solubilization and Extraction

DTAB is extensively used for solubilizing proteins and peptides, which is crucial in proteomics research. It disrupts cell membranes, facilitating the release of intracellular proteins for analysis. This property is particularly beneficial in studies involving membrane proteins, which are often difficult to extract using conventional methods .

1.2 DNA Extraction

The compound also plays a significant role in DNA extraction procedures. Its ability to interact with DNA allows for the efficient release of DNA from cellular components, making it an essential tool for purifying DNA from various biological samples such as tissues and microorganisms .

1.3 Cell Lysis

DTAB is effective in lysing cells, which is important for accessing cellular contents in various biological studies. This application is vital for enzyme assays and cellular component analysis .

Analytical Chemistry Applications

2.1 Sample Preconcentration

DTAB has been employed as a sweeping carrier for the preconcentration of negatively charged solutes during electrophoresis. A study demonstrated that using DTAB below its critical micelle concentration (CMC) significantly enhances the sensitivity of oligonucleotide detection, achieving a 112-fold increase compared to traditional methods .

2.2 Electrophoretic Studies

Research on the electrophoretic properties of DTAB revealed its stability and behavior in different ionic environments. The zeta potential measurements indicated that DTAB forms nonmicellar aggregates at low concentrations, which can influence its practical applications in various analytical techniques .

Material Science Applications

3.1 Interaction with Nanoparticles

DTAB has been studied for its interactions with silica nanoparticles, where it aids in stabilizing nanoparticle suspensions and improving their rheological properties. This interaction is crucial for developing nanofluids with enhanced thermal conductivity and stability .

3.2 Clay Modification

The adsorption behavior of DTAB on montmorillonite clays has been investigated, showing that it can modify the interlayer spacing through cation exchange processes. This modification can enhance the properties of clay-based materials used in various industrial applications .

Environmental Applications

4.1 Biodegradation Studies

Recent studies have identified bacteria capable of degrading DTAB in wastewater treatment settings, highlighting its environmental impact and potential biodegradation pathways. This research is essential for assessing the ecological risks associated with cationic surfactants in aquatic environments .

Data Tables

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Biological Research | Protein solubilization | Facilitates analysis of membrane proteins |

| DNA extraction | Efficient purification from complex biological samples | |

| Cell lysis | Access to intracellular components | |

| Analytical Chemistry | Sample preconcentration | 112-fold sensitivity enhancement in oligonucleotide detection |

| Electrophoretic studies | Insights into surfactant behavior in ionic solutions | |

| Material Science | Interaction with nanoparticles | Improved stability and thermal properties of nanofluids |

| Clay modification | Enhanced material properties through cation exchange | |

| Environmental Science | Biodegradation studies | Understanding ecological impacts of cationic surfactants |

Case Studies

- A study demonstrated the effectiveness of DTAB in enhancing the detection sensitivity of thrombin aptamers using a preconcentration method that significantly outperformed traditional techniques .

- Research on the interaction between DTAB and calf thymus DNA provided insights into binding energetics, revealing how DTAB can stabilize DNA structures during various biochemical assays .

作用机制

十二烷基三甲基溴化铵主要通过静电和疏水相互作用发挥作用。 阳离子头部与带负电荷的分子(如 DNA 和细胞膜)相互作用,而疏水尾部破坏脂质双层,导致细胞裂解和膜结合蛋白的溶解 . 这种双重机制使其在各种生物学和化学过程中有效。

类似化合物:

- 十六烷基三甲基溴化铵

- 十四烷基三甲基溴化铵

- 二十二烷基二甲基溴化铵

- 十二烷基三甲基氯化铵

比较: 十二烷基三甲基溴化铵因其疏水性和亲水性的最佳平衡而独一无二,使其在溶解蛋白质和破坏细胞膜方面非常有效。 与十六烷基三甲基溴化铵和十四烷基三甲基溴化铵相比,它具有较短的烷基链,这会影响其胶束形成和与生物分子的相互作用 .

相似化合物的比较

- Hexadecyltrimethylammonium bromide

- Tetradecyltrimethylammonium bromide

- Didodecyldimethylammonium bromide

- Dodecyltrimethylammonium chloride

Comparison: Dodecyltrimethylammonium bromide is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing proteins and disrupting cell membranes. Compared to hexadecyltrimethylammonium bromide and tetradecyltrimethylammonium bromide, it has a shorter alkyl chain, which can influence its micelle formation and interaction with biological molecules .

生物活性

Dodecyltrimethylammonium bromide (DTAB) is a cationic surfactant widely used in biological and biochemical research due to its unique properties. This article explores the biological activity of DTAB, focusing on its interactions with biomolecules, applications in various biological processes, and relevant case studies.

- Chemical Structure : DTAB is composed of a dodecyl chain (C12H25) attached to a trimethylammonium group, making it a quaternary ammonium compound.

- Solubility : Highly soluble in water, with a solubility of approximately 954 g/L at 20 °C .

- Density : 1.17 g/cm³ at 20 °C .

DTAB exhibits its biological activity primarily through:

- Electrostatic Interactions : The cationic nature of DTAB allows it to interact with negatively charged biomolecules, such as DNA and proteins. This interaction can lead to conformational changes in these biomolecules.

- Hydrophobic Interactions : The long hydrophobic dodecyl chain facilitates the aggregation and compaction of biomolecules, influencing their stability and function.

1. DNA Extraction and Purification

DTAB is effectively used in DNA extraction protocols due to its ability to disrupt cell membranes and solubilize nucleic acids. It facilitates the release of DNA from cellular components, which is critical for subsequent purification and analysis .

2. Cell Lysis

The surfactant's capacity to lyse cells makes it valuable in proteomics research. By disrupting cell membranes, DTAB allows for the extraction of proteins and other intracellular components necessary for various assays .

3. Biodegradation Studies

Recent studies have identified bacterial strains capable of degrading DTAB, such as Pseudomonas fluorescens, which were isolated from activated sludge . This highlights the environmental implications of DTAB usage and its potential for bioremediation applications.

Study on DNA Interaction

A significant study investigated the interaction between DTAB and calf thymus DNA using various techniques like potentiometric measurements and UV spectrophotometry. The findings revealed that DTAB binds to DNA through electrostatic interactions, leading to conformational changes that can affect biological processes such as replication and transcription .

Key Findings:

- The binding isotherms indicated that the first molecule of DTAB binds through electrostatic interaction, causing significant structural changes in DNA.

- Subsequent binding was attributed to hydrophobic interactions, with a notable transition point where the electrostatic contribution became predominant .

Electrophoretic Properties

Another study focused on the electrophoretic behavior of DTAB in solution. It was found that at low concentrations, the zeta potential remained constant; however, as concentration increased beyond the critical micellar concentration (CMC), significant changes occurred due to micelle formation . This behavior is crucial for understanding how DTAB can be utilized in various biochemical assays.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| DNA Extraction | Facilitates cell lysis and nucleic acid release for purification |

| Protein Solubilization | Disrupts membranes to extract proteins for analytical purposes |

| Biodegradation | Degraded by specific bacteria, indicating potential for environmental remediation |

| Electrophoretic Behavior | Exhibits unique charge characteristics that influence its application in biochemical assays |

属性

IUPAC Name |

dodecyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWSAJYUBXQQDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-91-9 (Parent) | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044366 | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White to light yellow odorless powder; Hygroscopic; [Acros Organics MSDS] | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-94-4 | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURTRIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IC8NZ97S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。